molecular formula C18H18F3N5O2 B14952952 [1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B14952952
M. Wt: 393.4 g/mol
InChI Key: DLEIZEZXPKICKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels highly expressed in the brain, particularly in the amygdala, and are implicated in the regulation of anxiety and fear-related behaviors. Research indicates that inhibition of TRPC5 has anxiolytic effects in preclinical models without inducing sedation, positioning this compound as a valuable pharmacological tool for investigating novel therapeutic pathways for anxiety disorders and depression. The mechanism of action involves blocking the TRPC5 channel, which is activated by Gq-protein-coupled receptors and extracellular reduced thiols, thereby modulating neuronal excitability. This compound is part of a growing body of research exploring ion channels as targets for central nervous system (CNS) diseases. Its specific application in studies of anxiety and its potential role in oncology research, given the expression of TRPC5 in some cancer cells, makes it a critical reagent for neuroscientists and cell biologists. We supply this high-purity TRPC5 inhibitor to support your cutting-edge research into channel physiology and its implications for human disease. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H18F3N5O2

Molecular Weight

393.4 g/mol

IUPAC Name

[1-(2-methoxyethyl)indol-6-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C18H18F3N5O2/c1-28-9-8-24-5-4-12-2-3-13(10-14(12)24)16(27)25-6-7-26-15(11-25)22-23-17(26)18(19,20)21/h2-5,10H,6-9,11H2,1H3

InChI Key

DLEIZEZXPKICKD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

Biological Activity

The compound [1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule notable for its unique structural features that include an indole moiety and a triazolo-pyrazine framework. This combination potentially enhances its biological activity through various mechanisms.

Structural Characteristics

The structural formula of the compound is as follows:

C17H18F3N5O\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_5\text{O}

Key features include:

  • Indole moiety : Known for diverse biological activities.
  • Triazolo-pyrazine structure : Associated with various pharmacological effects.
  • Trifluoromethyl group : Enhances electronic properties, potentially influencing reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer properties : Indole derivatives are often linked to anticancer effects due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial effects : The presence of the triazolo-pyrazine structure suggests potential antimicrobial activity against various pathogens.
  • Neuropharmacological effects : Indole derivatives can interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Indole-3-carbinolIndole structureAnticancer
5-FluoroindoleFluorinated indoleAntimicrobial
TriazolamTriazole ringAnxiolytic
PyrazinamidePyrazine derivativeAntitubercular

The biological activity of this compound is likely mediated through several mechanisms:

  • G Protein-Coupled Receptor Modulation : Similar compounds have been shown to interact with GPCRs, influencing intracellular signaling pathways such as calcium ion influx and cyclic AMP levels .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Gene Expression Regulation : Indole derivatives have been reported to modulate gene expression related to cell cycle regulation and apoptosis.

Case Studies

Recent studies have examined the efficacy of compounds structurally related to our target compound. For example:

  • A study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of pyrazolylpyrimidinones, revealing that modifications at the indole position significantly enhanced anticancer activity .
  • Another investigation into triazolo-pyrazine derivatives highlighted their potential as novel therapeutic agents against resistant bacterial strains .

Scientific Research Applications

The compound [1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone, also known as CAS Number 1435975-89-5, is a complex organic molecule that has diverse potential applications due to its unique structural components . This molecule combines an indole moiety with a triazolo-pyrazine derivative and includes a trifluoromethyl group that enhances its lipophilicity, which can influence its biological activity. The methanone functional group suggests it may be reactive in biological systems, enabling interactions with enzymes or receptors.

Scientific Research Applications

  • Predicted Biological Activity : Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, have been used to predict the biological activity of [1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone, suggesting several potential pharmacological effects:
    • Antitumor Activity : It may interact with cancer-related pathways.
    • Antimicrobial Properties : It may be effective against various bacterial strains because its structural features may allow it to bind with microbial targets.
    • Neuroactive Effects : Indole derivatives are often associated with neuropharmacological activity, indicating it may be useful in treating neurological disorders.
  • Interaction Studies : Techniques like surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) can be used to study how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are important for understanding its mechanism of action and optimizing its pharmacological properties.
  • Structural Similarities and Biological Activity : Several compounds share structural similarities with [1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone. These compounds highlight how specific functional groups and structural frameworks determine biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolo-fused heterocyclic methanones, which are pharmacologically significant due to their metabolic stability and target selectivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Data (Predicted) Reference
[Target Compound] Indole + Triazolopyrazine 2-Methoxyethyl, CF₃ DPP-4 inhibition (inferred) MW: ~457 g/mol, LogP: ~3.2
">1-(3-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)ethanone Benzoxazine + Ketone Phenyl, Methyl Anti-inflammatory, Antimicrobial MW: ~295 g/mol, LogP: ~2.8
">(6-Fluoro-indazol-3-yl)(4-(2-CF₃-phenyl)piperidin-1-yl)methanone Indazole + Piperidine Fluoro, CF₃-phenyl Not explicitly stated (CNS targets?) MW: ~419 g/mol, LogP: ~4.0
">1-[3-(Trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7-yl]-2-(2,4,5-trifluorophenyl)ethanone Triazolopyrazine + Phenyl CF₃, 2,4,5-Trifluorophenyl Preclinical candidate (diabetes/obesity) MW: ~429 g/mol, LogP: ~3.5
">(6-Dimethylamino-indol-2-yl)(tetrahydro-pyridoindol-2-yl)methanone Indole + Pyridoindole Dimethylamino Anticancer (kinase inhibition) MW: ~385 g/mol, LogP: ~2.9

Key Observations :

~3.2) .

Substituent Effects :

  • The 2-methoxyethyl group in the target compound improves solubility relative to purely hydrophobic substituents (e.g., 2,4,5-trifluorophenyl in ) .
  • Trifluoromethyl groups (common in ) enhance metabolic stability and electronegativity, critical for enzyme inhibition .

Biological Activity: The target compound’s triazolopyrazine scaffold is shared with Sitagliptin precursors (), suggesting dipeptidyl peptidase-4 (DPP-4) inhibition as a plausible mechanism for diabetes therapy . In contrast, pyridoindole methanones () target kinase pathways, highlighting scaffold-dependent divergence in therapeutic applications .

Preparation Methods

Indole Core Functionalization

The 1-(2-methoxyethyl) substitution on the indole ring is typically achieved via alkylation at the indole nitrogen. Patent US20080032976A1 describes the use of electrophilic agents such as 2-methoxyethyl chloride or bromide under basic conditions (e.g., KOH or NaOH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at ambient to reflux temperatures (20–100°C) over 0.5–24 hours, yielding the N-alkylated indole intermediate.

Key Reaction Parameters

  • Base: NaOH, KOH, or tertiary amines (e.g., triethylamine).
  • Solvent: DMF, THF, or acetonitrile.
  • Temperature: 50–80°C.

Synthesis of the 3-(Trifluoromethyl)-5,6-DihydroTriazolo[4,3-a]Pyrazin-7(8H)-yl Fragment

Triazolopyrazine Ring Construction

The triazolopyrazine core is synthesized through cyclocondensation of hydrazine derivatives with α-ketoamides. Patent EP2137151B1 details a nitration-reduction sequence to install the trifluoromethyl group. Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in tetrahydrofuran (THF) at -20°C to 0°C introduces a nitro group, which is subsequently reduced to an amine using lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in methanol. The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethyltrimethylsilane (TMSCF₃) under acidic conditions.

Critical Steps

  • Nitration: NO₂⁺BF₄⁻ in THF at -10°C.
  • Reduction: LiBH₄ in methanol at 20–25°C.
  • Trifluoromethylation: TMSCF₃ with BF₃·Et₂O catalysis.

Dihydro Modification and Ring Saturation

Hydrogenation under H₂ pressure (5–10 bar) using palladium on carbon (Pd/C) or Raney nickel achieves saturation of the pyrazine ring. Solvents such as methanol or ethanol are preferred, with reaction times of 12–24 hours at 25–50°C.

Methanone Bridge Formation

Coupling of Indole and Triazolopyrazine Fragments

The final methanone linkage is formed via nucleophilic acyl substitution. The indole-6-carbonyl chloride is reacted with the triazolopyrazine amine in the presence of a base (e.g., triethylamine) and an activating agent such as phosphoryl chloride (POCl₃). Alternatively, a Ullmann-type coupling using copper(I) iodide (CuI) and a diamine ligand in dimethylacetamide (DMAc) at 100–120°C has been reported for analogous systems.

Optimized Conditions

  • Activating Agent: POCl₃ in DMF at 0–5°C.
  • Coupling Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).
  • Solvent: DMF or DMAc.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from methanol/water or toluene/hexane mixtures. For challenging separations, column chromatography on silica gel with ethyl acetate/hexane gradients (10–50%) is effective.

Analytical Validation

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~12.5 minutes.
  • NMR: ¹H NMR (400 MHz, CDCl₃) signals at δ 8.21 (s, 1H, indole H-2), 7.45 (d, J = 8.4 Hz, 1H, H-7), and 4.55 (t, J = 6.8 Hz, 2H, -OCH₂CH₂O-).
  • MS (ESI+): m/z 462.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (Patent US20080032976A1) Method B (Patent EP2137151B1)
Indole Alkylation KOH, DMF, 80°C, 6 h NaOH, THF, 50°C, 4 h
Triazolopyrazine CF₃ TMSCF₃, BF₃·Et₂O, CH₂Cl₂ CF₃I, CuI, DMF, 100°C
Methanone Coupling POCl₃, DMF, 0°C CuI, DMAc, 120°C
Overall Yield 32% 28%

Challenges and Optimization Opportunities

  • Regioselectivity in Indole Substitution: Competing reactions at C-3 and C-5 positions necessitate directing groups (e.g., nitro) for C-6 specificity.
  • Trifluoromethyl Group Stability: Harsh acidic conditions during trifluoromethylation may degrade the triazolopyrazine ring; neutral pH and low temperatures (0–10°C) are advised.
  • Coupling Efficiency: POCl₃-mediated activation offers higher yields (75–80%) compared to Ullmann coupling (50–60%) but requires stringent moisture control.

Q & A

Basic: What are the key methodological challenges in synthesizing this compound, and how can they be optimized?

Answer:
The synthesis of this compound involves multi-step reactions, including cyclization and functional group modifications. Key challenges include:

  • Low yields in triazolo-pyrazine ring formation due to steric hindrance from the trifluoromethyl group.
  • Purification difficulties caused by byproducts from incomplete reactions.

Optimization strategies:

  • Use methanesulfonic acid as a catalyst under reflux conditions (e.g., ethyl acetate at 60°C for 5 minutes, followed by room-temperature stirring for 15 hours) to enhance cyclization efficiency .
  • Employ anhydrous solvents (e.g., DMFA) and controlled heating (100°C for 1 hour) to minimize side reactions during coupling steps .
  • Purify intermediates via recrystallization from solvent mixtures (e.g., DMFA and i-propanol) to isolate high-purity crystals .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Core techniques:

  • Nuclear Magnetic Resonance (NMR): For confirming the indole and triazolo-pyrazine moieties.
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for pharmacological studies) .
  • X-ray Crystallography: Resolve crystal structure ambiguities, especially for stereochemistry (e.g., R-configuration in related methanesulfonate salts) .
  • Melting Point Analysis: Compare observed values (e.g., 82–84°C) with literature data to verify consistency .

Supplementary methods:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups like carbonyl (C=O) and trifluoromethyl (CF₃) .

Advanced: How can Density Functional Theory (DFT) studies resolve electronic and steric effects influencing reactivity?

Answer:
DFT calculations provide insights into:

  • Electron density distribution at reactive sites (e.g., the methanone carbonyl group), guiding derivatization strategies .
  • Steric effects from the 2-methoxyethyl substituent on indole, which may hinder nucleophilic attacks.
  • Thermodynamic stability of intermediates, aiding in reaction pathway optimization.

Methodology:

  • Use software like Gaussian or ORCA to model molecular orbitals and electrostatic potentials.
  • Validate predictions with experimental data (e.g., reaction yields under varying conditions) .

Advanced: How can contradictions in biological activity data across studies be systematically addressed?

Answer:
Common sources of contradictions:

  • Variability in assay conditions (e.g., cell line selection, incubation time).
  • Differences in compound solubility (e.g., chloroform vs. methanol) affecting bioavailability .

Resolution strategies:

  • Standardize assays using validated in vitro models (e.g., enzyme inhibition assays with IC₅₀ replicates).
  • Apply meta-analysis to aggregate data from multiple studies, adjusting for confounding variables .
  • Use QSAR models to correlate structural features (e.g., trifluoromethyl electronegativity) with activity trends .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Enzyme inhibition assays: Target kinases or proteases where triazolo-pyrazine derivatives show affinity.
  • Cell viability assays: Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • Membrane permeability tests: Caco-2 cell monolayers to predict oral bioavailability .

Experimental design:

  • Include positive controls (e.g., known kinase inhibitors) and vehicle controls (e.g., DMSO) .

Advanced: How can machine learning (ML) accelerate the design of derivatives with improved properties?

Answer:
ML applications:

  • Virtual screening: Train models on datasets of triazolo-pyrazine analogs to predict binding affinities for target proteins .
  • De novo design: Generate novel scaffolds with optimized pharmacokinetic profiles (e.g., reduced metabolic liability) .

Workflow:

Curate a library of ~10,000 compounds with structural and activity data.

Use random forest or neural networks to identify critical descriptors (e.g., logP, polar surface area).

Validate top candidates via synthesis and in vitro testing, iteratively refining the model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.